

Technical Support Center: Branaplam Off-Target Splicing Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Branaplam

Cat. No.: B560654

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target splicing events associated with **branaplam**. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What is **branaplam** and what is its primary mechanism of action?

Branaplam (also known as LMI070 or NVS-SM1) is an orally available small molecule designed to modulate the splicing of the Survival Motor Neuron 2 (SMN2) pre-mRNA.^{[1][2]} Its primary therapeutic goal was to increase the production of full-length, functional SMN protein for the treatment of Spinal Muscular Atrophy (SMA).^[3] **Branaplam** achieves this by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome and the 5' splice site of exon 7 on the SMN2 pre-mRNA.^{[1][4]} This enhanced binding promotes the inclusion of exon 7 into the mature mRNA, leading to the synthesis of a functional SMN protein.

Q2: What are the known off-target effects of **branaplam**?

Branaplam can cause extensive, dose-dependent changes in the transcriptome beyond its intended effect on SMN2.^[5] These off-target effects include alterations in the expression levels of numerous genes and the induction of various alternative splicing events such as exon

skipping, exon inclusion, and the use of alternative splice sites.[5][6] A notable off-target effect is the inclusion of a cryptic pseudoexon in the Huntingtin (HTT) gene, which reduces the levels of the huntingtin protein.[7] This discovery led to the investigation of **branaplam** as a potential therapeutic for Huntington's disease; however, the clinical trial was halted due to safety concerns, specifically the risk of peripheral neuropathy.[8][9][10]

Q3: What are the primary methods for identifying **branaplam**-induced off-target splicing events?

The primary methods for identifying off-target splicing events include:

- RNA sequencing (RNA-seq): This is a powerful, unbiased method for transcriptome-wide discovery of novel splicing events and changes in isoform abundance.[5][6]
- Reverse transcription-polymerase chain reaction (RT-PCR): This technique, including semi-quantitative RT-PCR and quantitative real-time PCR (RT-qPCR), is used to validate and quantify specific splicing events identified by RNA-seq or predicted by computational methods.[11][12]
- Computational Prediction: Various in silico tools can predict potential off-target splicing events based on sequence motifs and other genomic features. However, these predictions require experimental validation.[13][14]

Troubleshooting Guides

RNA-Seq Analysis

Q: My RNA-seq data shows a high number of differentially spliced events in my **branaplam**-treated samples compared to controls. How can I distinguish true off-target events from experimental noise?

A: It is crucial to implement a stringent data analysis pipeline and validate your findings.

- Stringent Statistical Thresholds: Apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to your statistical analysis of differential splicing. Use a stringent FDR cutoff (e.g., < 0.05) and require a minimum change in "percent spliced in" (PSI or Ψ) value (e.g., $|\Delta\Psi| > 0.1$) to identify significant events.

- **Biological Replicates:** Ensure you have a sufficient number of biological replicates (at least three per condition is recommended) to provide statistical power and reduce the likelihood of false positives.
- **Orthogonal Validation:** Validate a subset of the identified splicing events using an independent method, such as RT-qPCR.[\[11\]](#) This is a critical step to confirm the RNA-seq findings.
- **Dose-Response Analysis:** If possible, include multiple concentrations of **branaplam** in your experimental design. True off-target events are likely to show a dose-dependent change in splicing.[\[5\]](#)

Q: I am having trouble preparing my RNA-seq libraries for splicing analysis. What are some common pitfalls?

A: Library preparation is a critical step for successful RNA-seq analysis of alternative splicing.

- **RNA Quality:** Start with high-quality, intact RNA. Use a method to assess RNA integrity, such as the RNA Integrity Number (RIN), and aim for a RIN value of 8 or higher. Degraded RNA can lead to a 3' bias in your sequencing data and affect the detection of splicing events.
- **Ribosomal RNA Depletion:** Ensure efficient removal of ribosomal RNA (rRNA), as it constitutes the vast majority of total RNA. Inefficient rRNA depletion will result in a high proportion of reads mapping to rRNA and a corresponding loss of informative reads from your transcripts of interest.
- **Fragmentation:** The size of your RNA fragments will influence the coverage of your transcripts. For splicing analysis, it is important to have fragments that can span exon-exon junctions. Optimize your fragmentation time to achieve a tight distribution of fragment sizes in the desired range (e.g., 200-500 bp).
- **PCR Amplification:** Over-amplification during the PCR step of library preparation can introduce bias. Use the minimum number of PCR cycles necessary to obtain sufficient library yield for sequencing.

RT-PCR Validation

Q: My RT-qPCR results for a specific off-target splicing event are not consistent with my RNA-seq data. What could be the issue?

A: Discrepancies between RNA-seq and RT-qPCR can arise from several factors.

- **Primer Design:** Primer design is critical for accurately quantifying specific splice isoforms.
 - **Primer Specificity:** Ensure your primers are specific to the splice isoforms you intend to measure. Use tools like Primer-BLAST to check for potential off-target binding.
 - **Primer Location:** For exon skipping events, design primers in the flanking constitutive exons. To specifically amplify the inclusion or exclusion isoform, one primer can be designed to span the unique exon-exon junction.
 - **Amplicon Size:** Aim for similar amplicon sizes for the different isoforms to avoid amplification bias.
- **Reverse Transcription Efficiency:** The efficiency of the reverse transcription step can vary between different RNA samples. Use a consistent amount of high-quality RNA for all reactions and consider using a reference gene to normalize for variations in cDNA synthesis.
- **PCR Efficiency:** The amplification efficiency of your PCR should be between 90% and 110%. Perform a standard curve to determine the efficiency of your primers.
- **Data Normalization:** Normalize your RT-qPCR data to a stable reference gene to account for variations in RNA input and reverse transcription efficiency.

Quantitative Data Summary

The following tables summarize the dose-dependent off-target effects of **branaplam** on gene expression and splicing, as reported in studies using human fibroblast cells.[\[2\]](#)

Table 1: Dose-Dependent Effect of **Branaplam** on Gene Expression

Branaplam Concentration	Number of Differentially Expressed Genes
Low Dose	Minimal to no significant changes
High Dose	2,187

Table 2: Predominant Off-Target Splicing Events Induced by **Branaplam**

Splicing Event Type	Tendency
Exon Inclusion	Stronger tendency to promote
Exon Skipping	Observed
Intron Retention	Observed
Alternative Splice Site Usage	Observed

Experimental Protocols

Protocol 1: RNA-Seq for Identification of Off-Target Splicing Events

- Cell Culture and Treatment:
 - Culture human fibroblast cells (or other relevant cell lines) under standard conditions.
 - Treat cells with a range of **branaplam** concentrations (e.g., low, medium, high) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.
- RNA Extraction and Quality Control:
 - Extract total RNA using a column-based kit or TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.
 - Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

- Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RIN.
- RNA-Seq Library Preparation:
 - Deplete ribosomal RNA (rRNA) from the total RNA samples.
 - Fragment the rRNA-depleted RNA to the desired size range.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers.
 - Synthesize second-strand cDNA.
 - Perform end-repair, A-tailing, and ligation of sequencing adapters.
 - Amplify the library using PCR with the minimum number of cycles required.
 - Purify the final library and assess its quality and concentration.
- Sequencing:
 - Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sufficient sequencing depth to detect lowly expressed isoforms (e.g., >30 million paired-end reads per sample).
- Data Analysis:
 - Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
 - Read Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.
 - Differential Splicing Analysis: Use specialized software like rMATS, MAJIQ, or LeafCutter to identify and quantify differential splicing events between **branaplam**-treated and control samples.
 - Statistical Analysis: Apply appropriate statistical tests and multiple testing correction (FDR) to identify significant splicing changes.

Protocol 2: RT-qPCR for Validation of Off-Target Splicing Events

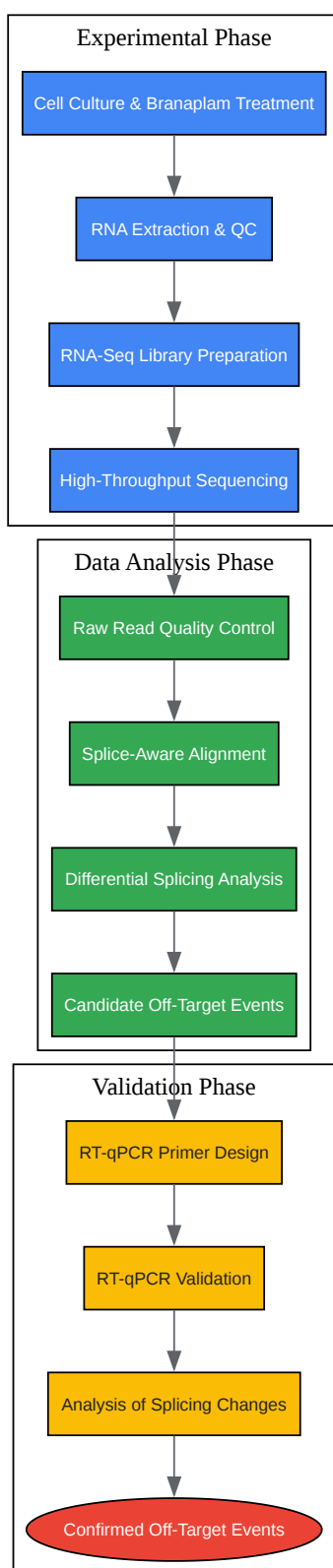
- cDNA Synthesis:
 - Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit with random hexamers or oligo(dT) primers.
- Primer Design:
 - Design primers to specifically amplify the splice isoforms of interest. For an exon skipping event, primers can be designed in the flanking exons to amplify both the inclusion and exclusion isoforms. Alternatively, isoform-specific primers can be designed with one primer spanning the exon-exon junction.
- Quantitative Real-Time PCR (qPCR):
 - Perform qPCR using a SYBR Green or probe-based master mix.
 - Include a no-template control and a no-reverse-transcriptase control to check for contamination.
 - Run the qPCR reaction on a real-time PCR instrument.
- Data Analysis:
 - Calculate the relative abundance of each splice isoform using the $\Delta\Delta C_t$ method, normalizing to a stable reference gene.
 - For exon skipping events, the Percent Spliced In (PSI or Ψ) can be calculated as:
(Inclusion isoform abundance) / (Inclusion isoform abundance + Exclusion isoform abundance) * 100.

Minimizing Branaplam Off-Target Splicing Events

Minimizing off-target effects is crucial for the therapeutic development of splicing modulators.

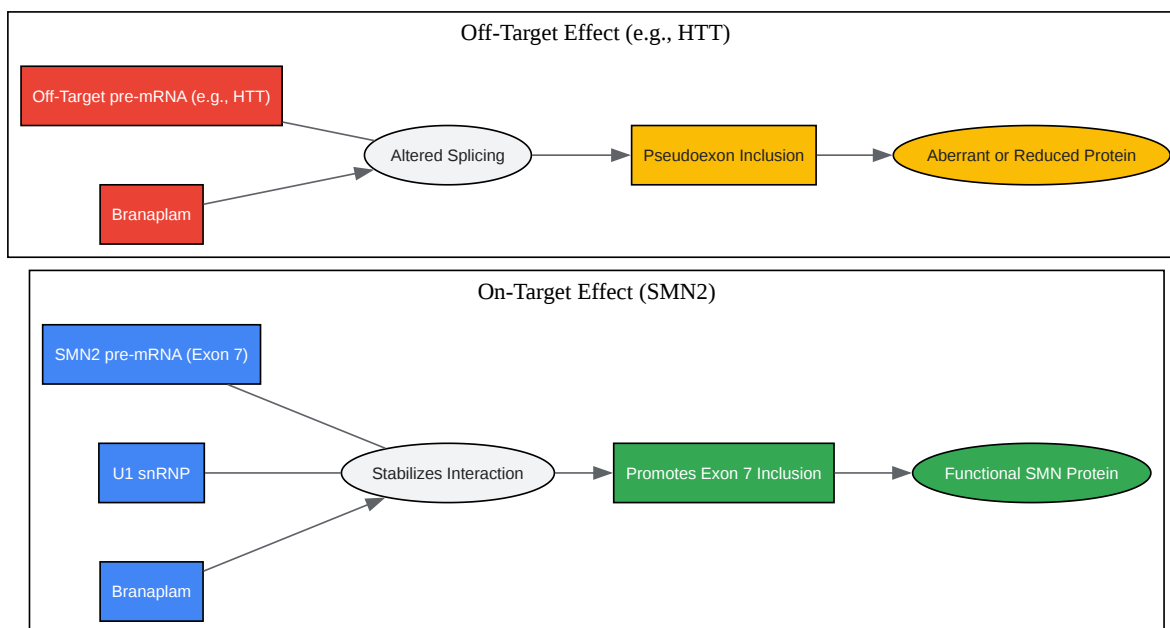
- Dose Optimization: The extent of **branaplam**'s off-target effects is dose-dependent.^[5] Using the lowest effective concentration can help to minimize unintended splicing changes while still achieving the desired on-target effect.
- Structural Modification: Structure-activity relationship (SAR) studies can guide the chemical modification of **branaplam** to improve its specificity. The goal is to enhance the interaction with the on-target site (SMN2) while reducing binding to off-target pre-mRNAs.
- Combination Therapy: Combining low doses of **branaplam** with other therapeutic agents that have different mechanisms of action could potentially achieve a synergistic effect on the target while keeping the concentrations of each compound low enough to minimize off-target events.

Visualizations



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Caption: Workflow for identifying **branaplam** off-target splicing events.



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Caption: **Branaplam's** on-target and off-target splicing modulation.

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- To cite this document: BenchChem. [Technical Support Center: Branaplam Off-Target Splicing Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560654#identifying-and-minimizing-branaplam-off-target-splicing-events]

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